8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide
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Overview
Description
8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide is a complex organic compound that features both quinoline and imidazole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and imidazole precursors. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which are then coupled with quinoline derivatives under specific reaction conditions . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reactions.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroquinoline compounds, and various substituted imidazole derivatives. These products can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, the compound’s ability to interact with DNA and proteins can contribute to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)imidazole: This compound shares the imidazole moiety and has similar biological activities.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another imidazole derivative with antimicrobial properties.
Metronidazole: A well-known imidazole-based drug used for its antibacterial and antiprotozoal activities.
Uniqueness
8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide is unique due to its combination of quinoline and imidazole moieties, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
648896-06-4 |
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Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c20-13-3-1-2-10-4-5-12(19-14(10)13)15(21)17-7-6-11-8-16-9-18-11/h1-5,8-9,20H,6-7H2,(H,16,18)(H,17,21) |
InChI Key |
XDLSDHVPWNTZMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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